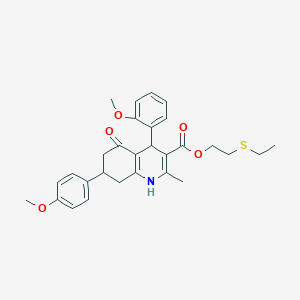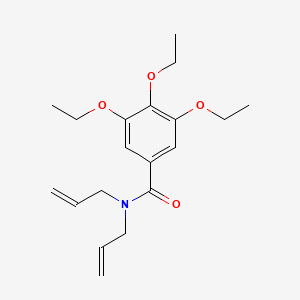![molecular formula C16H13NO4 B5083149 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid](/img/structure/B5083149.png)
4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid, also known as DBF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBF is a synthetic compound that belongs to the class of diketopiperazines and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid is not fully understood. However, it has been suggested that 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid acts by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid has been found to exhibit a range of biochemical and physiological effects. 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid has been found to inhibit the growth of cancer cells by inducing apoptosis, as mentioned earlier. 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid has been found to exhibit neuroprotective activity by inhibiting the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid in lab experiments is its relatively simple synthesis method. 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to administer 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid to cells or animals in a lab setting.
Future Directions
There are several potential future directions for research on 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid. One potential direction is to investigate the efficacy of 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid in combination with other anticancer drugs. Another potential direction is to investigate the potential of 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid and to identify potential targets for drug development.
Conclusion:
In conclusion, 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid has been found to exhibit potent anticancer activity, anti-inflammatory activity, and neuroprotective activity. 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid has several advantages for use in lab experiments, such as its simple synthesis method and stability. However, 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid also has limitations, such as its limited solubility in aqueous solutions. Further research is needed to fully understand the potential of 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid in various fields of scientific research.
Synthesis Methods
The synthesis of 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid involves the reaction between dibenzo[b,d]furan-3-amine and diethyl 2-oxoglutarate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid as a white powder with a purity of over 95%. The synthesis of 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid has been found to have potential applications in various fields of scientific research. One of the most promising applications of 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid is in the field of cancer research. 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, prostate, and lung cancer. 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
properties
IUPAC Name |
4-(dibenzofuran-3-ylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15(7-8-16(19)20)17-10-5-6-12-11-3-1-2-4-13(11)21-14(12)9-10/h1-6,9H,7-8H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRGJUDRQJKHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[isonicotinoyl(propyl)amino]-5-methylbenzoic acid](/img/structure/B5083087.png)

![butyl [5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5083105.png)

![((2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-4-{[(1-ethyl-4-piperidinyl)amino]methyl}-2-methyl-2-pyrrolidinyl)methanol](/img/structure/B5083114.png)
![N-butyl-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5083122.png)

![(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B5083127.png)

![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5083150.png)

![2-[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide trifluoroacetate](/img/structure/B5083174.png)
![7-(diethylamino)-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5083179.png)